molecular formula C12H17N3 B8139054 1-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

1-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Cat. No.: B8139054
M. Wt: 203.28 g/mol
InChI Key: MIHNTYJSGPNGSU-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is a heterocyclic compound that belongs to the diazepine family. This compound features a seven-membered ring containing two nitrogen atoms, which is fused to a pyridine ring. The cyclopropylmethyl group attached to the nitrogen atom adds to its structural uniqueness. Compounds in this class are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine typically involves the construction of the diazepine ring followed by the introduction of the cyclopropylmethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a pyridine derivative with a diamine can form the diazepine ring, which is then alkylated with cyclopropylmethyl halide under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. Continuous flow reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the cyclopropylmethyl group, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and various substituted diazepines depending on the reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative effects. Additionally, it may inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

    Lorazepam: Known for its anxiolytic and sedative effects.

Uniqueness

1-(cyclopropylmethyl)-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is unique due to the presence of the cyclopropylmethyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other diazepines. This structural feature may influence its binding affinity and selectivity for various molecular targets, potentially leading to different therapeutic effects and side effect profiles .

Properties

IUPAC Name

1-(cyclopropylmethyl)-2,3,4,5-tetrahydropyrido[2,3-e][1,4]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3/c1-2-11-8-13-6-7-15(9-10-3-4-10)12(11)14-5-1/h1-2,5,10,13H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNTYJSGPNGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCNCC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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